molecular formula C12H22N2O3 B13062436 Racemic-(3R,3aS,6aS)-tert-butyl3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Racemic-(3R,3aS,6aS)-tert-butyl3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B13062436
M. Wt: 242.31 g/mol
InChI Key: SCNZIMGXJYWNJL-GUBZILKMSA-N
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Description

Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with a unique structure that includes a furo[2,3-c]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furo[2,3-c]pyrrole ring system, followed by the introduction of the tert-butyl ester and the aminomethyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid
  • Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

Uniqueness

Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl (3S,3aR,6aR)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-9-8(4-13)7-16-10(9)6-14/h8-10H,4-7,13H2,1-3H3/t8-,9-,10-/m0/s1

InChI Key

SCNZIMGXJYWNJL-GUBZILKMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2CN

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCC2CN

Origin of Product

United States

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